molecular formula C6H9BrO B13833533 4-Bromo-3-methoxycyclopentene

4-Bromo-3-methoxycyclopentene

Katalognummer: B13833533
Molekulargewicht: 177.04 g/mol
InChI-Schlüssel: YDGCHIHYOQSJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-methoxycyclopentene is an organic compound that belongs to the class of cyclopentenes, which are cyclic hydrocarbons containing a five-membered ring with one double bond. The presence of a bromine atom and a methoxy group on the cyclopentene ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxycyclopentene can be achieved through several methods. One common approach involves the bromination of 3-methoxycyclopentene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the bromination process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-methoxycyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The double bond in the cyclopentene ring can be reduced to form cyclopentane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 3-methoxycyclopentanol or 3-methoxycyclopentylamine.

    Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.

    Reduction: Formation of 4-bromo-3-methoxycyclopentane.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-methoxycyclopentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methoxycyclopentene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and selectivity towards different targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 4-Bromo-3-methoxyaniline
  • 4-Bromo-3-methylanisole

Uniqueness

4-Bromo-3-methoxycyclopentene is unique due to its cyclopentene ring structure, which imparts distinct chemical properties compared to its aromatic counterparts like 4-Bromo-3-methoxyphenol and 4-Bromo-3-methoxyaniline.

Eigenschaften

Molekularformel

C6H9BrO

Molekulargewicht

177.04 g/mol

IUPAC-Name

4-bromo-3-methoxycyclopentene

InChI

InChI=1S/C6H9BrO/c1-8-6-4-2-3-5(6)7/h2,4-6H,3H2,1H3

InChI-Schlüssel

YDGCHIHYOQSJBH-UHFFFAOYSA-N

Kanonische SMILES

COC1C=CCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.